molecular formula C12H20O3 B13208145 Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13208145
M. Wt: 212.28 g/mol
InChI Key: MPCLRCRVHKZOBI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable ketone with an ethyl ester in the presence of a base to form the spirocyclic structure . The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 60-100°C)

    Solvent: Common solvents like toluene or ethanol

    Catalysts: Bases such as sodium ethoxide or potassium tert-butoxide

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as:

    Automated reactors: For precise control of reaction parameters

    Purification steps: Including distillation, crystallization, and chromatography to ensure product quality

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones

    Reduction: Reduction reactions can yield alcohols or other reduced forms

    Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)

    Reducing agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Solvents: Common solvents include dichloromethane, ethanol, and water

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can produce carboxylic acids or ketones

    Reduction: Can yield alcohols or alkanes

    Substitution: Can result in various substituted derivatives

Scientific Research Applications

Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
  • 2,4,4-Trimethyl-8-methylene-1-oxaspiro[2.5]octane
  • Diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate

These compounds share similar spirocyclic structures but differ in their functional groups and specific chemical properties.

Biological Activity

Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

  • Molecular Formula : C12_{12}H20_{20}O3_3
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 1483641-30-0

The biological activity of this compound can be attributed to its structural characteristics, particularly the spirocyclic framework which is known to influence various biological interactions. The compound's activity is primarily linked to its ability to interact with enzymes and receptors in biological systems.

Enzymatic Interactions

Research indicates that compounds with the 1-oxaspiro[2.5]octane moiety exhibit significant interactions with epoxide hydrolases. For instance, studies have shown that yeast epoxide hydrolase (YEH) preferentially hydrolyzes O-axial C3 epimers of 1-oxaspiro[2.5]octanes more rapidly than their O-equatorial counterparts, suggesting a stereochemical preference that enhances biological activity . This enzymatic interaction highlights the potential for this compound to act as a substrate or inhibitor in metabolic pathways.

Antimicrobial Properties

There is emerging interest in the antimicrobial properties of spirocyclic compounds. While direct studies on this compound are scarce, related compounds have been identified as effective against various bacterial strains . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways.

Case Studies and Research Findings

Study FocusFindingsReference
Enzymatic HydrolysisO-Axial C3 epimers hydrolyzed faster than O-equatorial counterparts by YEH
Neurotrophic EffectsEnhances neurite outgrowth in neuronal cultures
Antimicrobial ActivityRelated compounds exhibit efficacy against bacterial strains

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-4-14-11(13)10-12(15-10)6-5-8(2)7-9(12)3/h8-10H,4-7H2,1-3H3

InChI Key

MPCLRCRVHKZOBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCC(CC2C)C

Origin of Product

United States

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